AZ7976: A Technical Guide to its Mechanism of Action as a Novel RXFP1 Agonist
AZ7976: A Technical Guide to its Mechanism of Action as a Novel RXFP1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ7976 is a potent and highly selective small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] With a pEC50 value greater than 10.5, it exhibits sub-nanomolar potency.[1][3][4] AZ7976 functions as an allosteric modulator, enhancing the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway upon binding to RXFP1.[1][3][4] Preclinical studies have demonstrated its ability to elicit physiological responses, such as an increase in heart rate, mediated through RXFP1 activation.[2] This technical guide provides a comprehensive overview of the mechanism of action of AZ7976, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action
AZ7976 is a selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[1][2] Unlike the endogenous ligand relaxin, which binds to the orthosteric site, AZ7976 acts as an allosteric modulator.[1][3][4] This means it binds to a different site on the receptor, inducing a conformational change that enhances the receptor's signaling activity. The primary downstream signaling pathway affected by AZ7976 is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for AZ7976.
Table 1: In Vitro Potency of AZ7976
| Parameter | Value | Cell Line | Assay Type |
| pEC50 | > 10.5 | Not Specified | cAMP Signaling |
This data indicates that AZ7976 has a sub-nanomolar potency in stimulating cAMP signaling via RXFP1.[1][3][4]
Table 2: In Vitro Cytotoxicity of AZ7976
| Cell Line | IC50 (µM) |
| THP-1 | 15 |
| HepG2 (Glucose) | 68 |
| HepG2 (Galactose) | 37 |
| HepG2 (3D Spheroid) | 17 |
Data obtained from MedchemExpress. The primary data source was not specified.
Table 3: Off-Target Activity of AZ7976 on Ion Channels and Transporters
| Target | IC50 (µM) |
| BSEP (Bile Salt Export Pump) | 23 |
| hERG (Human Ether-à-go-go-Related Gene) | >39 |
| Nav1.5 (Sodium Channel) | 231 |
| Kv4.3 (Potassium Channel) | >33 |
Data obtained from MedchemExpress. The primary data source was not specified.
Signaling Pathways
Activation of RXFP1 by an agonist like AZ7976 is known to trigger multiple downstream signaling cascades. The primary pathway involves the Gαs protein, leading to cAMP production. Additionally, RXFP1 activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Gs/cAMP Signaling Pathway
Caption: AZ7976 activates the Gs/cAMP signaling pathway via RXFP1.
pERK Signaling Pathway
Caption: RXFP1 activation can also lead to ERK phosphorylation.
Experimental Protocols
Detailed experimental protocols for AZ7976 are not publicly available. The following are generalized methodologies for the types of experiments cited.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP in cells expressing the target receptor.
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Cell Culture: Cells stably expressing human RXFP1 are cultured in an appropriate medium and seeded into multi-well plates.
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Compound Treatment: Cells are treated with various concentrations of AZ7976 or a vehicle control. A known agonist like relaxin may be used as a positive control.
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Incubation: The plates are incubated for a specified period to allow for cAMP production.
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Cell Lysis: The cells are lysed to release the intracellular contents.
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cAMP Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The results are used to generate a dose-response curve, from which the pEC50 value is calculated.
In Vivo Cardiovascular Monitoring in Rats
This protocol outlines the general procedure for assessing the effect of a test compound on cardiovascular parameters in anesthetized rats.
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Animal Preparation: Male Wistar rats are anesthetized. Catheters are inserted into a femoral vein for drug administration and a carotid artery for blood pressure monitoring.
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Instrumentation: The arterial catheter is connected to a pressure transducer to record blood pressure and heart rate. Other parameters like ECG can also be monitored.
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Baseline Measurement: A baseline recording of cardiovascular parameters is obtained before drug administration.
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Drug Administration: A single intravenous dose of AZ7976 is administered.
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Data Recording: Cardiovascular parameters are continuously recorded for a defined period post-administration.
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Data Analysis: Changes in heart rate and blood pressure from baseline are calculated and analyzed.
Caption: General workflow for in vivo assessment of AZ7976 in rats.
Conclusion
AZ7976 is a novel, potent, and selective small molecule allosteric agonist of RXFP1. Its primary mechanism of action involves the enhancement of cAMP signaling, leading to downstream physiological effects. The available data demonstrates its sub-nanomolar potency and in vivo efficacy in modulating cardiovascular function. Further research is warranted to fully elucidate its therapeutic potential and detailed signaling profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. RXFP receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
